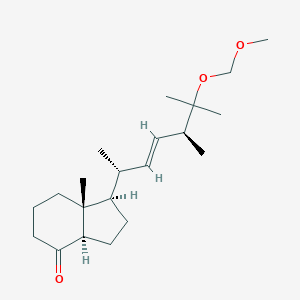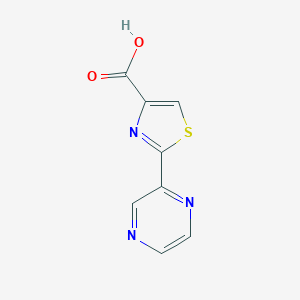
5-Thiazoleacetic acid, 2-amino-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazoleacetic acid, 2-amino-4-hydroxy- is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-thiazoleacetic acid, 2-amino-4-hydroxy- typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . Another approach involves the electrochemical synthesis of thiazole-based copolymers .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multiwalled carbon nanotubes modified glassy carbon electrodes has been reported for the preparation of poly(2-amino-4-thiazoleacetic acid) for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole ring .
Scientific Research Applications
5-Thiazoleacetic acid, 2-amino-4-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-thiazoleacetic acid, 2-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways or interact with DNA to exert its biological effects. The compound’s ability to modulate enzyme activity and receptor interactions is crucial for its therapeutic potential .
Comparison with Similar Compounds
2-Amino-4-aryl thiazole: Known for its potent biological activities, including antimicrobial and anticancer properties.
2-Amino-α-(methoxyimino)-4-thiazoleacetic acid: Another thiazole derivative with significant biological activity.
Uniqueness: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- stands out due to its unique combination of amino and hydroxyl groups on the thiazole ring, which enhances its reactivity and potential for diverse chemical modifications. This structural uniqueness contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2-amino-4-hydroxy-1,3-thiazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUQFCODCOKKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)N)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290769 |
Source


|
| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199991-61-2 |
Source


|
| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)

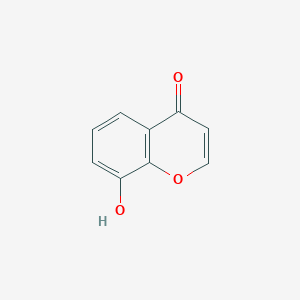

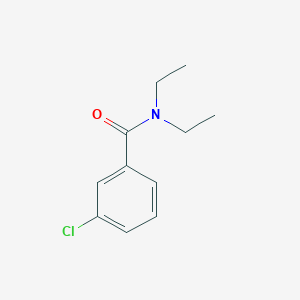
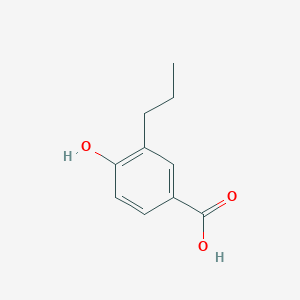
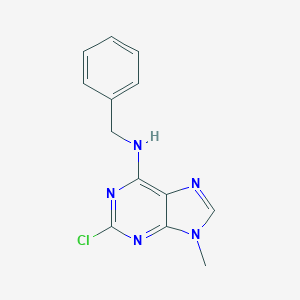


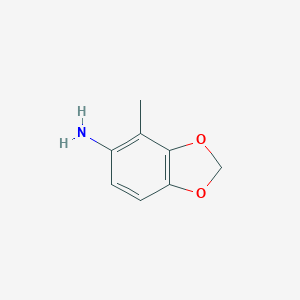

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)
